molecular formula C9H14N2O B13219925 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one

6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one

Cat. No.: B13219925
M. Wt: 166.22 g/mol
InChI Key: FAUPIKZKMDYSRU-UHFFFAOYSA-N
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Description

6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dihydropyridinone core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one typically involves the reaction of a suitable dihydropyridinone precursor with an isopropylamine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.

    Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridinone.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridinones and their derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: This compound shares a similar amino group but differs in its overall structure and applications.

    2-Amino-2-methylpropan-1-ol: Another related compound with a similar amino group but distinct chemical properties.

Uniqueness

6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one is unique due to its dihydropyridinone core, which imparts specific biological activity and versatility in synthetic applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and development.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

6-[(propan-2-ylamino)methyl]-1H-pyridin-2-one

InChI

InChI=1S/C9H14N2O/c1-7(2)10-6-8-4-3-5-9(12)11-8/h3-5,7,10H,6H2,1-2H3,(H,11,12)

InChI Key

FAUPIKZKMDYSRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=CC(=O)N1

Origin of Product

United States

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